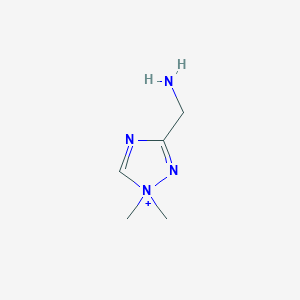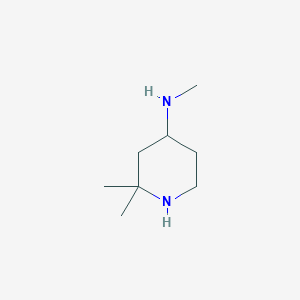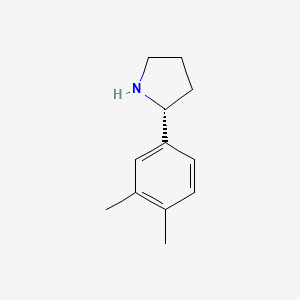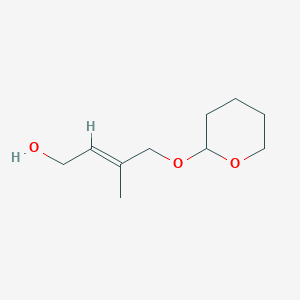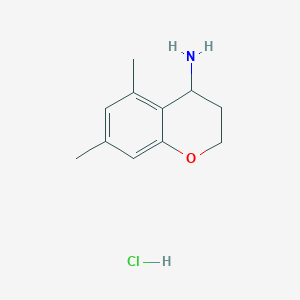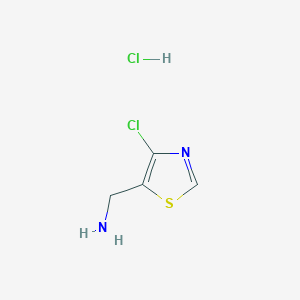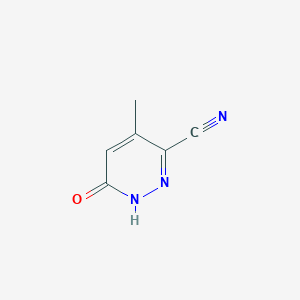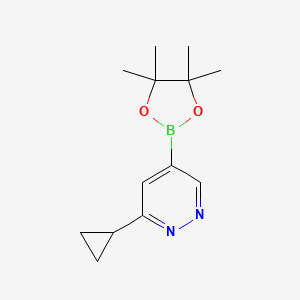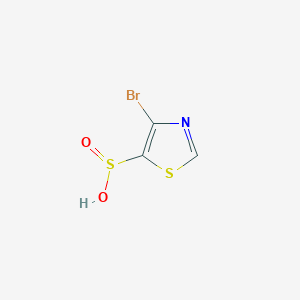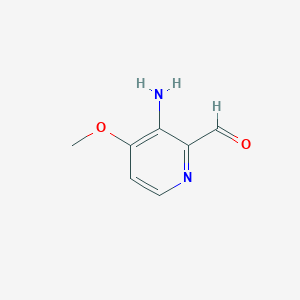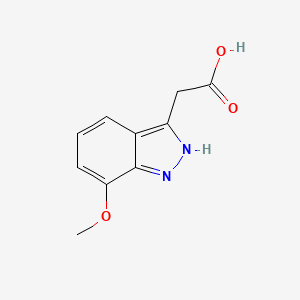
2-(7-Methoxy-1H-indazol-3-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Methoxy-1H-indazol-3-YL)acetic acid is a compound belonging to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxy group at the 7th position of the indazole ring and an acetic acid moiety at the 3rd position, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Methods such as reductive cyclization and metal-catalyzed reactions are preferred due to their efficiency and minimal byproduct formation .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(7-Methoxy-1H-indazol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The indazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dihydroindazole derivatives.
Substitution: Esters or amides of this compound.
Applications De Recherche Scientifique
2-(7-Methoxy-1H-indazol-3-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(7-Methoxy-1H-indazol-3-YL)acetic acid involves its interaction with specific molecular targets. The indazole ring can bind to enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of phosphoinositide 3-kinase δ, which is relevant in respiratory diseases .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with similar structural features.
1H-Indazole-3-acetic acid: Another indazole derivative with different substitution patterns.
Uniqueness: 2-(7-Methoxy-1H-indazol-3-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 7th position enhances its potential as a therapeutic agent compared to other indazole derivatives .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
2-(7-methoxy-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O3/c1-15-8-4-2-3-6-7(5-9(13)14)11-12-10(6)8/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
YZDXXYISXZLZBY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C(NN=C21)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


